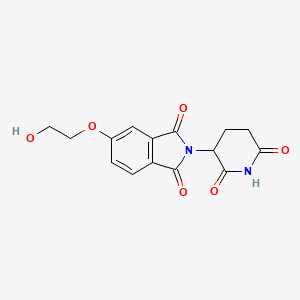
(R)-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a fluorinated aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. The incorporation of a trifluoroacetyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohols
Substitution: Substituted aziridines
科学的研究の応用
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles due to the strained aziridine ring and the electron-withdrawing trifluoroacetyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: Known for their stability and wide range of applications in pharmaceuticals and materials science.
1,2,4-Triazoles: Used in the synthesis of various bioactive compounds and materials.
Trifluoromethyl-substituted aziridines: Share similar reactivity and applications but may differ in specific properties and uses.
Uniqueness
®-methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to its combination of a strained aziridine ring and a trifluoroacetyl group, which imparts high reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various scientific and industrial applications.
特性
分子式 |
C6H6F3NO3 |
|---|---|
分子量 |
197.11 g/mol |
IUPAC名 |
methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3 |
InChIキー |
VEBXDQVTFDMOJQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN1C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


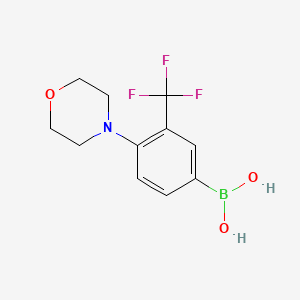
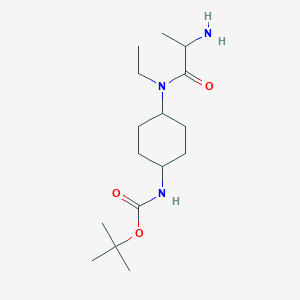
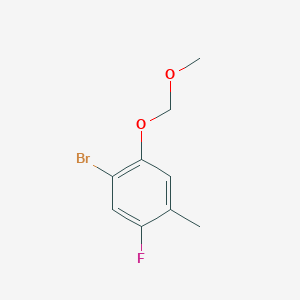
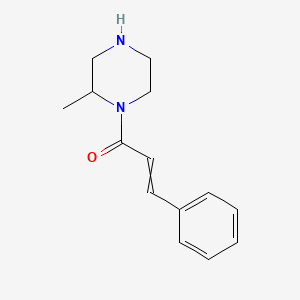
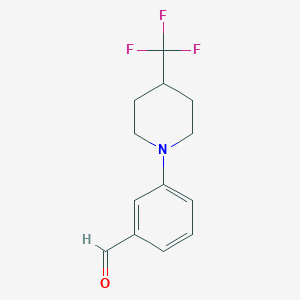
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
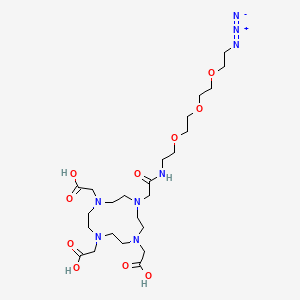
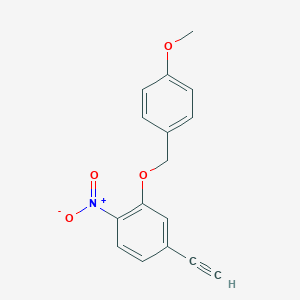
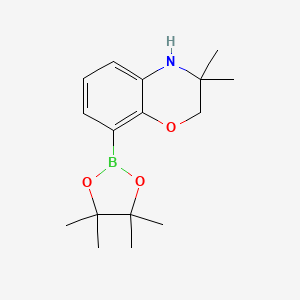
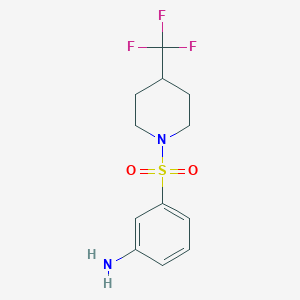
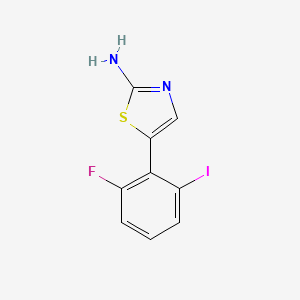
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
